molecular formula C7H15Cl B1597336 2-Chloro-2-methylhexane CAS No. 4398-65-6

2-Chloro-2-methylhexane

Cat. No. B1597336
CAS RN: 4398-65-6
M. Wt: 134.65 g/mol
InChI Key: KBOBQLJBYKKAPN-UHFFFAOYSA-N
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Patent
US04112236

Procedure details

Four hundred ml. of a solution in ether of 1,1-dimethylpentylmagnesium chloride prepared from mangesium (24.3 g., 1.0 mole) and 1-chloro-1,1-dimethylpentane (134.5 g., 1.0 mole) according to the procedure of Whitmore and Badertscher [J. AM. CHEM. SOC., 55, 1559 (1933)] is added dropwise with stirring to 4-chlorobutyryl chloride (197.4 g., 1.4 moles) in ether (400 ml.) during 6 hours. The reaction mixture is stirred for an additional 12 hours. It is then poured into a mixture of ice and dilute hydrochloric acid. The ether layer is separated, washed with water, and dried over sodium sulfate. The ether is evaporated and the residue distilled at aspirator vacuum through a Vigreaux column to yield the product as a colorless oil.
Quantity
197.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
134.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([Mg]Cl)([CH3:7])[CH2:3][CH2:4][CH2:5][CH3:6].ClC(C)(C)CCCC.[Cl:18][CH2:19][CH2:20][CH2:21][C:22](Cl)=[O:23].Cl>CCOCC>[Cl:18][CH2:19][CH2:20][CH2:21][C:22](=[O:23])[C:2]([CH3:7])([CH3:1])[CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
197.4 g
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCC)(C)[Mg]Cl
Name
Quantity
134.5 g
Type
reactant
Smiles
ClC(CCCC)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for an additional 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
CUSTOM
Type
CUSTOM
Details
The ether layer is separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The ether is evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled at aspirator vacuum through a Vigreaux column

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClCCCC(C(CCCC)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.